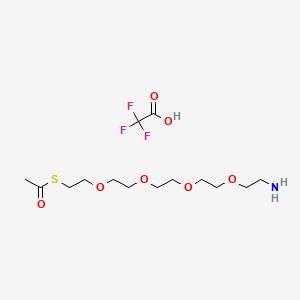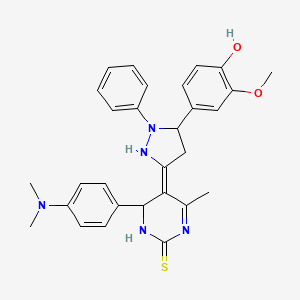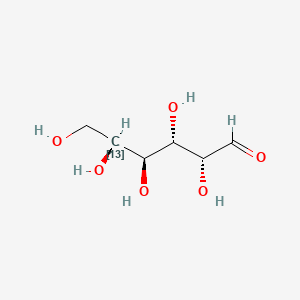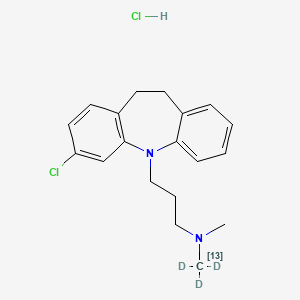![molecular formula C10H12BrN5O4 B12405891 2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮,也称为8-溴鸟苷,是鸟苷的溴化衍生物。该化合物是一种核苷类似物,这意味着它在结构上类似于天然存在的核苷。它在嘌呤环的第8位有一个溴原子,这赋予了该分子独特的化学和生物学性质。
准备方法
合成路线和反应条件
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮的合成通常涉及鸟苷的溴化。该过程可以概括如下:
起始原料: 鸟苷用作起始原料。
溴化: 溴化反应使用溴或溴化剂(如N-溴代琥珀酰亚胺(NBS))在合适的溶剂(如乙酸或水)中进行。
反应条件: 反应通常在室温或略微升高的温度下进行,以确保嘌呤环的第8位完全溴化。
纯化: 使用重结晶或色谱等技术纯化产物,以获得纯的2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮。
工业生产方法
在工业环境中,2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮的生产遵循类似的步骤,但规模更大。该过程包括:
批量溴化: 使用工业级溴化剂对大量鸟苷进行溴化。
连续反应: 反应在连续流反应器中进行,以确保产品质量和收率的一致性。
自动化纯化: 使用自动化色谱系统纯化最终产品,以满足工业标准。
化学反应分析
反应类型
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮会发生各种化学反应,包括:
取代反应: 第8位的溴原子可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原: 该化合物可以发生氧化和还原反应,特别是在核糖部分的羟基上。
水解: 嘌呤碱和核糖糖之间的糖苷键可以在酸性或碱性条件下水解。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和醇盐。反应通常在极性溶剂(如二甲基亚砜(DMSO)或乙醇)中进行。
氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
水解: 可以使用盐酸进行酸性水解,而可以使用氢氧化钠进行碱性水解。
形成的主要产物
取代产物: 根据所使用的亲核试剂,可以形成各种取代衍生物。
氧化产物: 氧化会导致醛或羧酸的形成。
水解产物: 水解导致糖苷键断裂,生成游离的嘌呤碱和核糖糖。
科学研究应用
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮在科学研究中有几个应用:
化学: 它用作合成更复杂的核苷类似物和核苷酸的构建单元。
生物学: 该化合物用于涉及 DNA 和 RNA 合成的研究,因为它可以被整合到核酸中。
工业: 该化合物用于诊断工具的开发以及生化测定中的试剂。
作用机制
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮的作用机制涉及其整合到核酸中。第8位的溴原子会导致 DNA 或 RNA 的结构扭曲,导致核酸合成受到抑制。这会导致细胞过程(如复制和转录)的破坏。该化合物也可能与参与核酸代谢的特定酶相互作用,进一步促进其生物学效应。
相似化合物的比较
类似化合物
8-溴腺苷: 类似于 8-溴鸟苷,但具有腺嘌呤碱而不是鸟嘌呤。
8-溴肌苷: 含有肌苷碱,第8位有一个溴原子。
8-溴胞苷: 具有第8位溴原子的胞苷类似物。
独特性
2-氨基-8-溴-9-[(2R,5R)-4-羟基-5-(羟甲基)氧戊环-2-基]-1H-嘌呤-6-酮的独特性在于其特定的取代模式以及氨基和溴基团的存在。这种组合赋予了独特的化学反应性和生物活性,使其在各种研究应用中具有价值。
属性
分子式 |
C10H12BrN5O4 |
|---|---|
分子量 |
346.14 g/mol |
IUPAC 名称 |
2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3?,4-,5-/m1/s1 |
InChI 键 |
MKDXZFVCXWXGBQ-YZNZAMEGSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2Br |
规范 SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)





![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)





